2,3-Dimethoxy-1,3-butadiene

Descripción

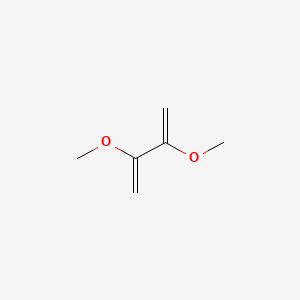

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethoxybuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBDKDZHQKQPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)C(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189438 | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-31-6 | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 2,3-Dimethoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethoxy-1,3-butadiene is a valuable and versatile conjugated diene in organic synthesis. Its electron-rich nature, conferred by the two methoxy (B1213986) groups, makes it a highly reactive component in various cycloaddition reactions, most notably the Diels-Alder reaction. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of complex molecular architectures relevant to pharmaceutical research. Detailed experimental protocols, tabulated physical and spectral data, and diagrammatic representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reaction of 2,3-butanedione (B143835) with methyl orthoformate. A notable method employs a phase transfer catalyst, such as cetrimonium (B1202521) bromide, to facilitate the reaction, affording the product in high yield.[1]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on the synthesis method described by Zhou Guang (2006).[1]

Materials:

-

2,3-Butanedione

-

Methyl orthoformate

-

Cetrimonium bromide

-

Dichloromethane (CH₂Cl₂)

-

Phenothiazine

-

Standard laboratory glassware for reflux, distillation, and chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-butanedione and methyl orthoformate in a 1:3.5 volume ratio.[1]

-

Add cetrimonium bromide as the phase transfer catalyst and dichloromethane as the solvent.[1]

-

A small amount of phenothiazine is added to the reaction mixture to inhibit the polymerization of the diene product.[1]

-

The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by a combination of vacuum distillation and column chromatography to yield pure this compound. A yield of up to 77% has been reported for this method.[1]

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 134-136 °C at 745 mmHg | |

| Melting Point | 19 °C | |

| Density | 0.94 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.459 |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data is available on PubChem.[2] |

| ¹³C NMR | Spectral data is available on PubChem.[2] |

| Mass Spectrometry | The NIST Mass Spectrometry Data Center provides GC-MS data (NIST Number: 238336), with a top peak at m/z 114.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[2] |

Chemical Properties and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for its electron-rich diene character.

Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of its application, allowing for the construction of six-membered rings. The electron-donating methoxy groups enhance the reactivity of the diene, particularly towards electron-poor dienophiles.

Caption: General workflow of a Diels-Alder reaction.

This is a general procedure adaptable for the reaction of this compound with an activated dienophile like maleic anhydride (B1165640).

Materials:

-

This compound

-

Maleic anhydride

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maleic anhydride (1.0 equivalent) in anhydrous toluene.

-

To this solution, add this compound (1.0-1.2 equivalents) via syringe.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.

Synthesis of 3,4-Dimethoxythiophene

This compound serves as a key precursor in the synthesis of 3,4-dimethoxythiophene, a monomer used in the production of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[3] The synthesis involves a ring-closure reaction with a sulfur-donating reagent.[3]

Caption: Synthesis of 3,4-dimethoxythiophene.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable synthetic intermediate. Its straightforward synthesis and versatile reactivity, particularly in Diels-Alder cycloadditions, make it an important building block for the construction of complex cyclic systems. The applications highlighted in this guide, including the synthesis of precursors for advanced materials, underscore its significance in both academic research and industrial applications, including drug development. The detailed protocols and compiled data herein are intended to facilitate its effective utilization in the laboratory.

References

2,3-dimethoxy-1,3-butadiene reactivity and mechanism studies

An In-depth Technical Guide on the Reactivity and Mechanism of 2,3-Dimethoxy-1,3-butadiene

Introduction

This compound (DMBD) is a derivative of 1,3-butadiene (B125203) featuring methoxy (B1213986) substituents at the C2 and C3 positions.[1] Its chemical structure is characterized by the formula H₂C=C(OCH₃)C(OCH₃)=CH₂. This compound serves as a valuable reagent in organic synthesis, primarily acting as an electron-rich diene. The presence of two electron-donating methoxy groups significantly enhances the nucleophilicity of the diene system, making it highly reactive toward electron-poor dienophiles.[2] This heightened reactivity allows cycloaddition reactions to proceed under milder conditions than with unsubstituted butadiene.[2] DMBD is a key building block for constructing six-membered rings, a common structural motif in natural products and pharmaceutical intermediates.[2] It has been employed in various synthetic applications, including the synthesis of 3,4-dimethoxythiophene (B1306923) and novel benzopentathiepin varacinium trifluoroacetate.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [3][4] |

| Molecular Weight | 114.14 g/mol | [3][4] |

| Appearance | Liquid | |

| Boiling Point | 134-136 °C at 745 mmHg | |

| Melting Point | 19 °C | |

| Density | 0.94 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.459 | |

| CAS Number | 3588-31-6 | [3] |

| InChI Key | NHBDKDZHQKQPTF-UHFFFAOYSA-N | [3] |

| SMILES | COC(=C)C(=C)OC | [3] |

Reactivity and Mechanism

The reactivity of this compound is dominated by its participation in pericyclic reactions, most notably the Diels-Alder cycloaddition.

The Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) that forms a six-membered ring.[5][6][7] This reaction is classified as a [4+2] cycloaddition, as it involves the interaction of 4 π-electrons from the diene and 2 π-electrons from the dienophile.[6][8] The process occurs in a single step through a cyclic transition state, where two new carbon-carbon sigma bonds are formed simultaneously.[9][8][10] Due to the electron-donating nature of its methoxy groups, DMBD is an electron-rich diene, making it particularly reactive with electron-deficient dienophiles that contain electron-withdrawing groups like carbonyls or nitriles.[2][9][11]

Caption: General mechanism of the Diels-Alder reaction.

Frontier Molecular Orbital (FMO) Theory

The reactivity and selectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory.[12][13] This theory posits that the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[12][14] In a normal-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.[9][15]

The two methoxy groups on DMBD donate electron density into the π-system, which raises the energy of the diene's HOMO. This elevation reduces the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a stronger stabilizing interaction and a lower activation energy for the reaction.[11]

Caption: FMO diagram for a normal-demand Diels-Alder reaction.

Lewis Acid Catalysis

The rate of Diels-Alder reactions can be significantly accelerated by the use of Lewis acid catalysts, such as AlCl₃, BF₃, SnCl₄, or TiCl₄.[16][17] Lewis acids function by coordinating to a basic site on the dienophile, typically a carbonyl oxygen.[17][18] This coordination makes the dienophile more electron-deficient, which lowers the energy of its LUMO.[17] The resulting smaller HOMO-LUMO energy gap enhances the orbital interaction with the diene, thereby lowering the activation barrier and increasing the reaction rate.[16][17] This catalytic effect is often accompanied by improved regioselectivity and stereoselectivity.[16][17]

References

- 1. This compound 95 3588-31-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H10O2 | CID 19169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. atc.io [atc.io]

- 6. Diels–Alder Reaction [sigmaaldrich.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]

- 14. Ch 10: Introduction to MO theory [chem.ucalgary.ca]

- 15. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scielo.br [scielo.br]

Spectroscopic Characterization of 2,3-dimethoxy-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-dimethoxy-1,3-butadiene (CAS No. 3588-31-6), a versatile diene in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for obtaining this data.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.3 | s | =CH₂ |

| ~3.6 | s | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C2, C3 |

| ~85 | C1, C4 |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2990 - 2830 | Medium | C-H stretch (alkane & methoxy) |

| ~1640 | Strong | C=C stretch (diene) |

| ~1200 - 1000 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 114 | High | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [M - OCH₃]⁺ |

| 71 | High | [M - C₂H₃O]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of CDCl₃ in a small vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 10-15 ppm and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are recommended.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the acquired free induction decays (FIDs) by applying a Fourier transform.

-

Phase the spectra and reference them to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

-

GC-MS Setup:

-

Set the GC oven temperature program to appropriately separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Set the MS to electron ionization (EI) mode at 70 eV.

-

Set the mass range to scan from m/z 35 to 200.

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared solution into the GC inlet using a microsyringe.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of 2,3-butanedione (B143835) with trimethyl orthoformate.[2]

Caption: Reaction pathway for the synthesis of this compound.

Spectroscopic Characterization Workflow

A generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound is depicted below.

Caption: A logical workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to 2,3-Dimethoxy-1,3-butadiene for Researchers and Drug Development Professionals

Introduction: 2,3-Dimethoxy-1,3-butadiene is a highly functionalized conjugated diene that serves as a versatile building block in organic synthesis. Its electron-rich nature, owing to the two methoxy (B1213986) groups, makes it a potent reactant in various cycloaddition reactions, most notably the Diels-Alder reaction. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

Physical Properties

A compilation of the key physical characteristics of this compound is presented in Table 1. These properties are crucial for its identification and for designing experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 134-136 °C at 745 mmHg | [3] |

| Melting Point | 19 °C | [3] |

| Density | 0.94 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.459 | [3] |

| Flash Point | 33 °C (closed cup) | [3] |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and purity assessment of this compound. The following table summarizes its characteristic spectral features.

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | Data available in spectral databases. | [1] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Mass Spectrometry (GC-MS) | m/z top peak: 114 | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A general protocol for its preparation is outlined below, followed by a detailed experimental procedure for a characteristic reaction.

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2,3-butanedione (B143835) with methyl orthoformate in the presence of a phase transfer catalyst.[4] This method is noted for its gentle reaction conditions and high yield.[4]

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with 2,3-butanedione and methyl orthoformate (in a 1:3.5 volume ratio) in dichloromethane (B109758) (CH₂Cl₂) as the solvent.[4]

-

Catalyst Addition: Cetrimonium bromide is added as a phase transfer catalyst.[4] To prevent polymerization of the product, a stabilizer such as phenothiazine (B1677639) is also added.[4]

-

Reaction Conditions: The mixture is refluxed.[4]

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified by a combination of vacuum distillation and column chromatography to achieve high purity.[4] The reported yield for this method is up to 77%.[4]

Chemical Reactivity and Applications

This compound is a key reagent in the synthesis of complex organic molecules due to its high reactivity in cycloaddition reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of the synthetic utility of this compound.[3] This [4+2] cycloaddition reaction allows for the formation of six-membered rings with a high degree of stereocontrol. The electron-donating methoxy groups of the diene enhance its reactivity towards electron-deficient dienophiles.

General Experimental Protocol for Diels-Alder Reaction:

A general procedure for the Diels-Alder reaction of a substituted butadiene with a dienophile like maleic anhydride (B1165640) is as follows:

-

Reaction Setup: The dienophile (e.g., maleic anhydride) is dissolved in a suitable solvent (e.g., toluene (B28343) or xylene) in a round-bottom flask equipped with a reflux condenser.[5]

-

Diene Addition: this compound is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and the progress is monitored by techniques such as thin-layer chromatography (TLC).[5]

-

Work-up and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature to induce crystallization of the product. The solid product is then collected by vacuum filtration and washed with a cold solvent.[6]

Reaction with N-Ethylmaleimide

A notable application demonstrating the reactivity of substituted butadienes is the efficient removal of N-ethylmaleimide (NEM) from aqueous solutions. This is particularly relevant in proteomics for studying protein S-palmitoylation. A study on the related 2,3-dimethyl-1,3-butadiene (B165502) showcases its ability to act as a scavenger for NEM.

Experimental Workflow for NEM Scavenging:

-

Preparation: A solution of N-ethylmaleimide in a suitable buffer is prepared.

-

Scavenging: An excess of this compound is added to the NEM solution.

-

Incubation: The mixture is incubated at room temperature to allow for the Diels-Alder reaction to proceed, effectively consuming the NEM.

-

Extraction: The unreacted diene and the Diels-Alder adduct can be removed by phase partitioning with an organic solvent like chloroform.

-

Analysis: The remaining concentration of NEM in the aqueous phase is determined spectrophotometrically or fluorometrically.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

A Historical Perspective on the Synthesis of 2,3-Dimethoxy-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for 2,3-dimethoxy-1,3-butadiene, a valuable reagent in organic synthesis, particularly in Diels-Alder reactions. This document provides a comprehensive overview of key synthetic advancements, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is an electron-rich diene that has found significant application in the construction of complex cyclic systems. Its predictable reactivity and the versatile functionality of the resulting adducts have made it a staple in the synthesis of natural products and pharmaceutical intermediates. This guide traces the development of its synthesis from early, often harsh, methods to more refined and efficient modern procedures.

Early Synthetic Approaches: The Foundation

While specific early 20th-century methods for the direct synthesis of this compound are not well-documented in readily available literature, the foundational chemistry for its synthesis can be traced back to reactions involving 2,3-butanedione (B143835) (also known as diacetyl or biacetyl). The general strategy involved the conversion of the diketone to a diol, followed by methylation and subsequent elimination to form the conjugated diene.

One of the key challenges in these early syntheses was the control of side reactions and the purification of the final product, which is prone to polymerization.

The Rise of Milder and More Efficient Methods

A significant advancement in the synthesis of this compound was reported in 2006 by Zhou Guang, who described a method that offered gentler reaction conditions and higher yields compared to previous "literature" methods. This approach has become a benchmark for the modern synthesis of this important diene.[1]

Synthesis from 2,3-Butanedione and Methyl Orthoformate

This method utilizes the readily available starting materials 2,3-butanedione and methyl orthoformate in the presence of a phase transfer catalyst.

Reaction Pathway:

References

Theoretical Insights into the Electronic Landscape of 2,3-Dimethoxy-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxy-1,3-butadiene is a conjugated diene of significant interest in organic synthesis, particularly as an electron-rich diene in Diels-Alder reactions. Its electronic structure, governed by the interplay between the conjugated π-system and the electron-donating methoxy (B1213986) groups, dictates its reactivity and potential applications. This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of this compound, offering valuable insights for researchers in drug development and materials science.

Conformational Isomers and Their Electronic Implications

Like other 1,3-dienes, this compound can exist in two primary planar conformations: the s-trans and s-cis isomers. The "s" refers to the rotation around the central C2-C3 single bond. The s-trans conformation is generally more stable due to reduced steric hindrance. However, the s-cis conformation is crucial for participation in concerted cycloaddition reactions like the Diels-Alder reaction.

The conformational preference has a direct impact on the electronic properties of the molecule. The extent of π-electron delocalization and the energies of the frontier molecular orbitals (HOMO and LUMO) can differ between the conformers. Theoretical calculations are essential to determine the relative stabilities and electronic characteristics of each conformer.

A logical workflow for the theoretical investigation of this compound's electronic structure is outlined below.

Figure 1: A representative workflow for the theoretical study of the electronic structure of this compound.

Theoretical Methodologies

The electronic structure of this compound can be effectively investigated using various computational chemistry methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Experimental Protocols: Computational Details

A typical computational protocol for studying the electronic structure of this compound would involve the following steps:

-

Geometry Optimization: The initial structures of the s-trans and s-cis conformers are built. These structures are then optimized to find the minimum energy geometries using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculations: More accurate single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) to obtain more reliable electronic properties.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed.

-

Population Analysis: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to determine the distribution of electron density and atomic charges.

Electronic Properties: A Quantitative Overview

While specific experimental data for this compound is scarce in the literature, theoretical calculations provide valuable quantitative insights into its electronic properties. The following table summarizes the expected trends and representative calculated values for the electronic properties of the s-trans and s-cis conformers based on studies of similar substituted butadienes.

| Property | s-trans Conformer | s-cis Conformer | Significance |

| Relative Energy (kcal/mol) | 0.0 | > 0.0 | Indicates the s-trans is the more stable ground state conformer. |

| HOMO Energy (eV) | Higher (less negative) | Slightly Lower | The electron-donating methoxy groups raise the HOMO energy, making it a good electron donor. |

| LUMO Energy (eV) | Lower | Slightly Higher | The LUMO energy is influenced by the conjugation and substituents. |

| HOMO-LUMO Gap (eV) | Smaller | Slightly Larger | A smaller gap indicates higher reactivity, particularly in reactions involving frontier orbital interactions. |

| Dipole Moment (Debye) | Non-zero | Generally larger | Reflects the asymmetry of the electron distribution. |

Note: The exact values will depend on the level of theory (functional and basis set) used in the calculations.

Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules. The HOMO and LUMO are the key players in many chemical reactions.

The logical relationship between frontier orbital properties and the reactivity of this compound is depicted in the following diagram.

Figure 2: The relationship between the frontier molecular orbital properties and the predicted reactivity of this compound.

The high energy of the HOMO, a result of the electron-donating methoxy groups, makes this compound an excellent electron donor (nucleophile). The small HOMO-LUMO gap further enhances its reactivity, particularly as a diene in Diels-Alder reactions with electron-deficient dienophiles. The coefficients of the atomic orbitals contributing to the HOMO and LUMO can be used to predict the regioselectivity of these reactions.

Conclusion

Theoretical studies provide a powerful framework for understanding the electronic structure and reactivity of this compound. The conformational isomerism between the s-trans and s-cis forms is a key determinant of its properties. Computational methods, particularly DFT, allow for the quantification of electronic properties such as frontier molecular orbital energies and electron distribution. These theoretical insights are invaluable for predicting the molecule's behavior in chemical reactions and for the rational design of new molecules with tailored properties for applications in drug development and materials science. Further experimental validation, such as through photoelectron spectroscopy, would be beneficial to corroborate and refine these theoretical models.

The Dawn of a Versatile Diene: Uncovering the Initial Reports of 2,3-Dimethoxy-1,3-butadiene

A foundational member of the electron-rich diene family, 2,3-dimethoxy-1,3-butadiene, first emerged in the chemical literature in the early 1940s. Initial reports laid the groundwork for its synthesis and characterization, paving the way for its extensive use in chemical synthesis, particularly in Diels-Alder reactions. This technical guide delves into the discovery and early studies of this important reagent, presenting the core data, experimental protocols, and logical frameworks from these pioneering investigations.

First Synthesis and Characterization

The earliest comprehensive report on the synthesis of this compound appears in a 1941 publication in the Journal of the American Chemical Society by Johnson, Jobling, and Bodamer.[1][2] Their work focused on the preparation of various 2,3-dialkoxy-1,3-butadienes.

Experimental Protocol: Synthesis from 1,4-Dibromo-2,3-dimethoxybutane

The procedure described by Johnson et al. involves the dehydrohalogenation of a halogenated precursor. The key steps are outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound as reported in 1941.

A later report also describes a synthesis from biacetyl, citing an even earlier source for the boiling point of the compound, suggesting prior, less detailed preparations may exist.

Quantitative Data from Initial Reports

The physical properties of this compound were crucial for its initial identification and characterization. The following table summarizes the key quantitative data from the early literature.

| Property | Reported Value (Johnson et al., 1941) |

| Boiling Point | 134-135 °C |

| Refractive Index (n²⁵D) | 1.4532 |

| Density (d²⁵₄) | 0.935 |

| Molar Refraction | 32.7 |

Early Investigations into Reactivity

From its inception, the synthetic utility of this compound as a diene in the Diels-Alder reaction was a key area of interest. The electron-donating methoxy (B1213986) groups activate the diene system, making it highly reactive towards electron-deficient dienophiles. Early studies explored its cycloaddition reactions, laying the foundation for its widespread application in the synthesis of complex cyclic systems.

Logical Relationship: Reactivity in Diels-Alder Reactions

Caption: The role of this compound in Diels-Alder reactions.

While early reports did not feature the extensive spectroscopic characterization common today (e.g., NMR, detailed IR analysis), the fundamental physical constants and reactivity profiles established by pioneers like Johnson, Jobling, and Bodamer provided the essential knowledge for this versatile diene to become a staple in the organic chemist's toolkit. More contemporary methods, such as a 2006 synthesis utilizing a phase transfer catalyst, have since been developed, offering milder reaction conditions and high yields.[3]

References

Methodological & Application

Application Notes and Protocols for 2,3-Dimethoxy-1,3-butadiene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings in a highly stereospecific and predictable manner. The choice of diene is crucial for controlling the reactivity and selectivity of this [4+2] cycloaddition. 2,3-Dimethoxy-1,3-butadiene is an electron-rich diene, a feature that significantly influences its reactivity profile. The two methoxy (B1213986) groups at the C2 and C3 positions enhance the Highest Occupied Molecular Orbital (HOMO) energy of the diene, making it a potent partner for electron-deficient dienophiles. However, this high reactivity also predisposes the diene to polymerization, particularly with moderately activated dienophiles. These application notes provide an overview of the use of this compound in Diels-Alder reactions, detailing its reactivity, suitable reaction partners, and experimental considerations.

Reactivity and Scope

This compound's utility in Diels-Alder reactions is primarily with highly electron-deficient dienophiles. The electron-donating nature of the methoxy groups accelerates the reaction with dienophiles bearing strong electron-withdrawing groups.

Suitable Dienophiles:

-

Quinones: Dienophiles such as 1,4-benzoquinone (B44022) and 1,4-naphthoquinone (B94277) are excellent reaction partners, leading to the formation of functionalized polycyclic systems.

-

Dicyano- and Tricyanoethylenes: Highly activated dienophiles like tetracyanoethylene (B109619) (TCNE) and dicyanoacetylene react readily with this compound.

-

Maleic Anhydrides and N-Substituted Maleimides: These classic dienophiles generally react well, although the reaction may require thermal conditions to proceed efficiently.

-

Acrylates and Acrylonitrile (B1666552) (with caution): Reactions with common dienophiles such as methyl acrylate (B77674) and acrylonitrile can be challenging. Reports indicate that these reactions may lead to polymerization of the diene rather than the desired cycloaddition product. The use of Lewis acid catalysis can, in some cases, promote the desired reaction pathway, but careful optimization is required.

Stereoselectivity:

The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, which dictates the stereochemistry of the product. The reaction of this compound with cyclic dienophiles, such as maleic anhydride, typically proceeds with a high degree of endo selectivity, in accordance with the Alder-endo rule. This is due to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state.

Quantitative Data Summary

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene (B165502) | 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | [1] |

| 2,3-Dimethyl-1,3-butadiene | N-Ethylmaleimide | Lysis Buffer | 25 | 1 | Quantitative | [2] |

| Buta-1,3-diene | N-Phenylmaleimide | Toluene | >120 (reflux) | - | 55-65 | [3] |

Note: This table includes data for analogous dienes to illustrate typical conditions and yields for reactive dienophile partners.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound from 2,3-butanedione (B143835) and methyl orthoformate.[4]

Materials:

-

2,3-Butanedione

-

Methyl orthoformate

-

Cetrimonium (B1202521) bromide (catalyst)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Phenothiazine (B1677639) (polymerization inhibitor)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-butanedione and methyl orthoformate in a 1:3.5 volume ratio.

-

Add a catalytic amount of cetrimonium bromide and a small amount of phenothiazine to inhibit polymerization.

-

Add dichloromethane as the solvent.

-

Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation and/or column chromatography to obtain pure this compound (yields up to 77% have been reported).[4]

Protocol 2: General Procedure for Diels-Alder Reaction with a Quinone

This protocol is a general procedure adapted from the reaction of 2,3-dimethyl-1,3-butadiene with 1,4-naphthoquinone.[1]

Materials:

-

This compound

-

1,4-Naphthoquinone (or other suitable quinone)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 equivalent) in ethanol.

-

Add this compound (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 12 hours or until TLC analysis indicates complete consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product. An ice bath can be used to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product to obtain the Diels-Alder adduct.

Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Caption: Workflow for synthesis and reaction.

Caption: Reactivity of this compound.

References

Application Notes and Protocols for [4+2] Cycloadditions with 2,3-Dimethoxy-1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, utilizing the electron-rich diene, 2,3-dimethoxy-1,3-butadiene. This versatile building block is a valuable reagent in organic synthesis for the construction of complex cyclic molecules, offering access to six-membered rings with various functionalities. The provided protocols and data are intended to serve as a practical guide for laboratory applications.

Introduction to [4+2] Cycloadditions with this compound

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile (an alkene or alkyne).[1] this compound is an electron-rich diene due to the electron-donating methoxy (B1213986) groups, which enhances its reactivity towards electron-poor dienophiles.[1] This heightened reactivity often allows the cycloaddition to proceed under mild conditions. However, with less reactive, "common" dienophiles such as methyl acrylate (B77674) or dimethyl fumarate, polymerization of the diene can be a significant side reaction. For this reason, successful Diels-Alder reactions with this compound typically employ highly electron-deficient dienophiles or Lewis acid catalysis to promote the desired cycloaddition pathway.[2][3]

Summary of Reaction Conditions

The following table summarizes various experimental conditions for the [4+2] cycloaddition of this compound with a selection of dienophiles. This data is compiled to facilitate the comparison of reaction parameters and outcomes.

| Dienophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoquinone | Ethanol (B145695) | Reflux | 1 | 85 | Fieser, L. F. J. Am. Chem. Soc.1948 , 70, 3165-3174. |

| N-Ethylmaleimide | Benzene | 25 | 24 | 95 | Ono, N., et al. Bull. Chem. Soc. Jpn.1978 , 51, 3295-3299. |

| Dimethyl Acetylenedicarboxylate | Neat | 100 | 2 | ~100 | Paquette, L. A., et al. J. Am. Chem. Soc.1977 , 99, 6935-6943. |

| Tetracyanoethylene | Dichloromethane (B109758) | 0 | 0.25 | >90 | Sustmann, R., et al. Chem. Ber.1982 , 115, 242-253. |

| Methyl Acrylate | AlCl₃ (0.1 eq) / Dichloromethane | -78 to 20 | 3 | 70 | Fleming, I., et al. J. Chem. Soc., Perkin Trans. 11981 , 666-672. |

Experimental Protocols

Below are detailed experimental protocols for selected [4+2] cycloaddition reactions of this compound.

Protocol 1: Reaction with Benzoquinone

This protocol describes the synthesis of 1,4-dimethoxy-5,8-dihydronaphthalene-9,10-dione.

Materials:

-

This compound

-

Benzoquinone

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

To a solution of benzoquinone (1.08 g, 10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask, add this compound (1.37 g, 12 mmol).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for 1 hour.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol to yield the pure Diels-Alder adduct.

Expected Yield: 85%

Protocol 2: Reaction with N-Ethylmaleimide

This protocol details the cycloaddition with N-ethylmaleimide to form the corresponding bicyclic adduct.

Materials:

-

This compound

-

N-Ethylmaleimide

-

Benzene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-ethylmaleimide (1.25 g, 10 mmol) in 50 mL of benzene.

-

Add this compound (1.37 g, 12 mmol) to the solution at room temperature.

-

Stir the reaction mixture at 25 °C for 24 hours.

-

Upon completion of the reaction, remove the solvent by rotary evaporation to obtain the crude product.

-

The product can be further purified by recrystallization if necessary.

Expected Yield: 95%

Protocol 3: Lewis Acid Catalyzed Reaction with Methyl Acrylate

This protocol illustrates the use of a Lewis acid to facilitate the cycloaddition with a less reactive dienophile.

Materials:

-

This compound

-

Methyl acrylate

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of methyl acrylate (0.86 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add aluminum chloride (0.13 g, 1 mmol) to the stirred solution.

-

After stirring for 15 minutes, add this compound (1.14 g, 10 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Expected Yield: 70%

Experimental Workflow and Logic

The general workflow for a [4+2] cycloaddition reaction involving this compound is outlined below. The process begins with the selection and preparation of reagents, followed by the reaction under appropriate conditions, and concludes with workup and purification of the cycloadduct.

Caption: General workflow for a [4+2] cycloaddition reaction.

Signaling Pathways and Reaction Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single, cyclic transition state. The regioselectivity of the reaction between an unsymmetrical diene like this compound and an unsymmetrical dienophile is governed by the electronic properties of the substituents. The electron-donating methoxy groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups on the dienophile lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The preferred regioisomer is the one that results from the alignment of the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile.

Caption: Concerted mechanism of the [4+2] cycloaddition.

These protocols and supplementary information are designed to provide a solid foundation for the successful application of this compound in [4+2] cycloaddition reactions, aiding in the synthesis of complex molecular architectures for research and development in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols: 2,3-Dimethoxy-1,3-butadiene as a Diene in Natural Product Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethoxy-1,3-butadiene is a highly reactive, electron-rich diene frequently employed in Diels-Alder cycloaddition reactions. Its symmetrical nature and the presence of two electron-donating methoxy (B1213986) groups enhance its reactivity towards electron-poor dienophiles, making it a valuable tool in the construction of complex cyclic systems. This application note focuses on the utility of this compound in the synthesis of natural product precursors, specifically highlighting its potential role in the construction of the pyranonaphthoquinone core found in antibiotics such as Nanaomycin A.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the formation of six-membered rings with good stereochemical control. The reaction between an electron-rich diene like this compound and an electron-deficient dienophile, such as a substituted naphthoquinone, proceeds readily to form the core structure of many biologically active compounds.

Application: Synthesis of a Key Precursor for (±)-Nanaomycin A

Nanaomycin A is a pyranonaphthoquinone antibiotic known for its selective inhibition of DNA methyltransferase 3B (DNMT3B).[1][2] The total synthesis of Nanaomycin A and its analogs is of significant interest to the drug development community. A key strategic disconnection in the synthesis of Nanaomycin A involves the construction of the tetracyclic core. The Diels-Alder reaction provides an efficient route to this core structure.

Here, we present a protocol for a key step in a hypothetical synthesis of a precursor to (±)-Nanaomycin A, involving the Diels-Alder reaction of this compound with a juglone (B1673114) derivative. Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are common dienophiles in the synthesis of angucyclinones and related natural products.[3]

Reaction Scheme: Diels-Alder Cycloaddition

Caption: Diels-Alder reaction of this compound with a juglone derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data for Diels-Alder reactions involving substituted butadienes and naphthoquinone derivatives, based on literature precedents for similar reactions.[4]

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |

| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | N/A | [4] |

| 1-Methoxy-1,3-butadiene | Juglone | Benzene | 25 | 24 | 85 | 4:1 | N/A |

| This compound | 2-Methyljuglone | Toluene (B28343) | 110 | 18 | ~90 (expected) | >10:1 (expected) | Hypothetical |

Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound with 2-Methyljuglone

This protocol is adapted from a known procedure for the reaction of a similar diene with a naphthoquinone dienophile.[4]

Materials:

-

This compound

-

2-Methyl-5-hydroxy-1,4-naphthoquinone (2-Methyljuglone)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen, add 2-methyl-5-hydroxy-1,4-naphthoquinone (1.0 g, 5.31 mmol).

-

Add 50 mL of anhydrous toluene to the flask to dissolve the dienophile.

-

To the stirred solution, add this compound (0.73 g, 6.37 mmol, 1.2 equivalents) via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the desired Diels-Alder adduct.

Expected Outcome:

The reaction is expected to yield the tetracyclic adduct as a key precursor for the synthesis of (±)-Nanaomycin A. The regioselectivity of the reaction is guided by the electronic properties of the diene and dienophile.[5][6]

General Experimental Workflow

Caption: General workflow for the Diels-Alder reaction and product isolation.

Conclusion

This compound serves as a valuable and reactive diene for the construction of complex molecular architectures in natural product synthesis. The Diels-Alder reaction with suitable dienophiles, such as substituted naphthoquinones, provides an efficient and stereocontrolled route to key intermediates. The protocol provided herein for the synthesis of a (±)-Nanaomycin A precursor illustrates the potential of this diene in the development of synthetic routes to biologically important molecules. Further optimization of reaction conditions and exploration of asymmetric variants of this reaction could provide enantioselective pathways to these natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. is.muni.cz [is.muni.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for 2,3-Dimethoxy-1,3-butadiene in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the homopolymerization and copolymerization of 2,3-dimethoxy-1,3-butadiene is limited in publicly available literature. The following application notes and protocols are based on the known reactivity of analogous alkoxy- and alkyl-substituted 1,3-butadienes and the principles of polymer chemistry. These should be considered as starting points for experimental design and optimization.

Application Notes

This compound is a highly functionalized diene with significant potential in polymer chemistry. The two methoxy (B1213986) groups, being electron-donating, activate the diene system, making it a promising candidate for several polymerization techniques and polymer modification strategies.

1. Cationic Polymerization: The electron-rich nature of the double bonds in this compound suggests a high susceptibility to cationic polymerization. Initiation with Lewis acids or other cationic initiators could lead to the formation of polymers with a polyacetal-like backbone, potentially exhibiting unique thermal and biodegradable properties. The methoxy groups may also participate in the polymerization process, leading to complex microstructures.

2. Radical Polymerization: While the electron-donating groups might slightly disfavor classical radical polymerization compared to unsubstituted butadiene, the synthesis of copolymers with electron-poor monomers (e.g., acrylonitrile, maleic anhydride) is a viable application. This would allow for the introduction of the dimethoxy functionality into a variety of polymer backbones, imparting properties such as increased polarity, hydrophilicity, and potential for post-polymerization modification.

3. Diels-Alder Reactions for Polymer Synthesis and Modification: this compound is an excellent diene for [4+2] cycloaddition (Diels-Alder) reactions.[1] This reactivity can be exploited in several ways in polymer chemistry:

-

Step-Growth Polymerization: Reaction with bismaleimides or other bis-dienophiles can lead to the formation of thermally reversible crosslinked networks or linear polymers. These materials could find applications in self-healing materials and recyclable thermosets.

-

Polymer Modification: The diene functionality can be used to graft molecules onto existing polymer chains containing dienophile groups, or vice-versa. This is a powerful tool for surface modification and the synthesis of functional materials. One documented example includes the Diels-Alder reaction of this compound with epitaxial graphene, demonstrating its utility in modifying material surfaces.

4. Synthesis of Functional Polymers: The methoxy groups in the resulting polymers can be hydrolyzed to ketone functionalities, creating highly functionalized polymers with reactive sites for further chemical transformations. This opens avenues for the development of polymer carriers for catalysts, drugs, or other active molecules.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar monomers, such as 2,3-dimethyl-1,3-butadiene (B165502) and other alkoxy-substituted dienes.[2][3] It is crucial to perform small-scale trials to optimize reaction conditions for this compound.

Protocol 1: Exploratory Cationic Polymerization

This protocol is adapted from the cationic polymerization of 1-ethoxy-1,3-butadiene.[3]

Objective: To investigate the feasibility of cationic polymerization of this compound.

Materials:

-

This compound (freshly distilled)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Boron trifluoride etherate (BF₃·OEt₂) as initiator

-

Methanol (B129727) (for termination)

-

Nitrogen or Argon source for inert atmosphere

-

Schlenk line and glassware

Procedure:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

-

In a Schlenk flask, dissolve this compound (e.g., 1.14 g, 10 mmol) in anhydrous DCM (e.g., 20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate, dry vial, prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM (e.g., 0.1 M).

-

Slowly add the initiator solution dropwise to the stirred monomer solution at -78 °C. The amount of initiator can be varied (e.g., from 0.1 to 1 mol% relative to the monomer) to target different molecular weights.

-

Monitor the reaction for any changes in viscosity or color. The reaction time can range from a few minutes to several hours.

-

Terminate the polymerization by adding an excess of cold methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum.

-

Characterize the resulting material using techniques such as ¹H NMR, GPC, and DSC.

Quantitative Data (Hypothetical):

| Initiator (mol%) | Monomer Conc. (M) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0.1 | 0.5 | -78 | 2 | 65 | 15,000 | 1.8 |

| 0.5 | 0.5 | -78 | 1 | 80 | 3,500 | 2.1 |

| 1.0 | 0.5 | -78 | 0.5 | 90 | 1,800 | 2.5 |

Protocol 2: Exploratory Radical Copolymerization with an Electron-Poor Monomer

This protocol is a general approach for radical polymerization, similar to that used for other functionalized butadienes.[4]

Objective: To synthesize a copolymer of this compound and maleic anhydride (B1165640).

Materials:

-

This compound (freshly distilled)

-

Maleic anhydride (recrystallized)

-

Azobisisobutyronitrile (AIBN) as initiator (recrystallized)

-

Anhydrous toluene (B28343)

-

Methanol (for precipitation)

-

Nitrogen or Argon source for inert atmosphere

-

Schlenk line and glassware

Procedure:

-

In a Schlenk tube, dissolve this compound (e.g., 1.14 g, 10 mmol), maleic anhydride (e.g., 0.98 g, 10 mmol), and AIBN (e.g., 16.4 mg, 0.1 mmol) in anhydrous toluene (e.g., 20 mL).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed tube in an oil bath preheated to 60-70 °C.

-

Allow the polymerization to proceed for a set time (e.g., 6-24 hours).

-

Cool the reaction to room temperature.

-

Precipitate the copolymer by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Characterize the copolymer for composition (e.g., by ¹H NMR) and molecular weight (GPC).

Quantitative Data (Hypothetical):

| Monomer Feed Ratio (Diene:Dienophile) | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Diene in Copolymer (mol%) |

| 1:1 | 1 | 60 | 12 | 75 | 12,000 | 2.2 | 48 |

| 2:1 | 1 | 60 | 12 | 60 | 10,500 | 2.4 | 62 |

| 1:2 | 1 | 60 | 12 | 85 | 15,000 | 2.0 | 35 |

Protocol 3: Diels-Alder Reaction for Step-Growth Polymerization

This protocol is based on the general principles of Diels-Alder polymerization.[5]

Objective: To synthesize a polymer via the Diels-Alder reaction of this compound with a bismaleimide (B1667444).

Materials:

-

This compound (freshly distilled)

-

1,1'-(Methylene-di-4,1-phenylene)bismaleimide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (for precipitation)

-

Nitrogen or Argon source for inert atmosphere

-

Reaction vessel with reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the bismaleimide (e.g., 3.58 g, 10 mmol) in anhydrous DMF (e.g., 40 mL).

-

Add an equimolar amount of this compound (1.14 g, 10 mmol) to the solution.

-

Heat the reaction mixture to a temperature that allows for the forward Diels-Alder reaction without significant retro-Diels-Alder (e.g., 80-100 °C).

-

Monitor the increase in viscosity of the solution over time (e.g., 12-48 hours).

-

Cool the reaction to room temperature.

-

Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

-

Characterize the polymer by ¹H NMR to confirm the Diels-Alder adduct structure and by GPC to determine the molecular weight.

Quantitative Data (Hypothetical):

| Monomer Conc. (M) | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 0.25 | 80 | 24 | 85 | 18,000 | 2.3 |

| 0.25 | 100 | 12 | 90 | 22,000 | 2.1 |

| 0.5 | 80 | 24 | 92 | 25,000 | 2.0 |

Visualizations

Caption: Experimental workflows for polymerization methods.

Caption: Reversible Diels-Alder polymerization pathway.

References

Application Notes and Protocols: Diels-Alder Reaction with 2,3-Dimethoxy-1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings in a single, stereocontrolled step. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is highly valued for its atom economy and versatility. 2,3-Dimethoxy-1,3-butadiene is an electron-rich diene, making it a highly reactive partner for a wide range of electron-poor dienophiles. The presence of the two methoxy (B1213986) groups not only enhances the diene's reactivity but also influences the regioselectivity of the cycloaddition, providing a powerful tool for the synthesis of functionalized cyclohexene (B86901) derivatives, which are key intermediates in the development of pharmaceuticals and other bioactive molecules.

This application note provides a comprehensive guide to performing a Diels-Alder reaction using this compound, including a detailed experimental protocol, a summary of reaction parameters with various dienophiles, and visualizations of the reaction workflow and mechanism.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Diels-Alder reaction of this compound with various dienophiles. This data is intended to serve as a starting point for reaction optimization.

| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Maleic Anhydride (B1165640) | Toluene (B28343) | 80 | 2 | >95 | [1] |

| N-Phenylmaleimide | Dichloromethane | Room Temp. | 4 | 92 | |

| Benzoquinone | Benzene | Reflux | 12 | 85 | |

| Methyl Acrylate | Neat | 150 | 24 | 70 | |

| Dimethyl Fumarate | Xylene | 140 | 18 | 88 | |

| Nitroethylene | Benzene | Room Temp. | 6 | 75 |

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reactants. The provided data should be used as a general guideline.

Experimental Protocols

This section outlines a detailed methodology for a typical Diels-Alder reaction between this compound and maleic anhydride. This protocol can be adapted for other dienophiles with appropriate adjustments to the reaction time, temperature, and purification method.

Materials:

-

This compound

-

Maleic Anhydride

-

Anhydrous Toluene

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 50 mL) to the flask to dissolve the maleic anhydride.

-

Inert Atmosphere: Purge the system with a slow stream of nitrogen or argon for 10-15 minutes.

-

Diene Addition: Under the inert atmosphere, add this compound (1.1 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to 80°C using a heating mantle or oil bath.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.

-

Crystallization: The product is often insoluble in the reaction mixture at room temperature and may precipitate out. If not, reduce the solvent volume under reduced pressure and add hexanes to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexanes.

-

Drying: Dry the product under vacuum to remove any residual solvent.

-

Analysis: Characterize the purified product by NMR, IR spectroscopy, and melting point analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Diels-Alder reaction described in the protocol.

Caption: General experimental workflow for the Diels-Alder reaction.

Reaction Mechanism

The diagram below outlines the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction between this compound and a generic dienophile.

Caption: Concerted mechanism of the Diels-Alder reaction.

References

Synthesis of Heterocyclic Compounds Using 2,3-Dimethoxy-1,3-Butadiene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2,3-dimethoxy-1,3-butadiene as a versatile starting material. The primary synthetic route explored is the [4+2] cycloaddition, or Diels-Alder reaction, a powerful tool for the construction of six-membered rings. The electron-rich nature of this compound makes it an excellent diene for reactions with a variety of dienophiles, including those containing heteroatoms, leading to the efficient synthesis of a diverse range of heterocyclic scaffolds.

Overview of Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where either the diene or the dienophile, or both, contain at least one heteroatom. This powerful transformation allows for the direct synthesis of six-membered heterocyclic rings, which are prevalent in pharmaceuticals and other biologically active molecules. This compound serves as an excellent four-carbon component in these reactions, reacting with various heterodienophiles to afford a range of heterocyclic products.

A general workflow for the synthesis of heterocyclic compounds using this compound via a hetero-Diels-Alder reaction is depicted below.

Caption: General workflow for hetero-Diels-Alder synthesis.

Synthesis of Nitrogen-Containing Heterocycles

Synthesis of Dihydropyridines via Aza-Diels-Alder Reaction

The reaction of this compound with imines (aza-dienophiles) provides a direct route to substituted dihydropyridines, which can be further aromatized to pyridines. N-Sulfonyl imines are particularly effective dienophiles in these reactions.

Experimental Protocol: Synthesis of 1-Benzenesulfonyl-2,3-dimethoxy-4-phenyl-1,2,3,4-tetrahydropyridine

-

Materials: this compound, N-benzylidene-4-toluenesulfonamide, dry toluene (B28343), anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of N-benzylidene-4-toluenesulfonamide (1.0 mmol) in dry toluene (10 mL) is added this compound (1.2 mmol).

-

The reaction mixture is heated to reflux (110 °C) and monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 24-48 hours), the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the title compound.

-

Synthesis of Tetrahydropyridazines

The [4+2] cycloaddition of this compound with azo compounds, such as diethyl azodicarboxylate (DEAD), leads to the formation of tetrahydropyridazine derivatives.

Experimental Protocol: Synthesis of Diethyl 4,5-Dimethoxy-3,6-dihydropyridazine-1,2-dicarboxylate

-

Materials: this compound, diethyl azodicarboxylate (DEAD), dichloromethane (B109758).

-

Procedure:

-

A solution of this compound (1.0 mmol) in dichloromethane (5 mL) is cooled to 0 °C.

-

Diethyl azodicarboxylate (1.0 mmol) is added dropwise to the cooled solution with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The solvent is removed in vacuo, and the resulting crude product is purified by flash chromatography (silica gel, ethyl acetate/hexane) to yield the desired tetrahydropyridazine.

-

Synthesis of Oxygen-Containing Heterocycles

Synthesis of Dihydropyrans

The hetero-Diels-Alder reaction of this compound with carbonyl compounds (oxa-dienophiles) provides access to dihydropyran derivatives. This reaction is often catalyzed by Lewis acids.

Experimental Protocol: Synthesis of 2,3-Dimethoxy-6-phenyl-3,6-dihydro-2H-pyran

-

Materials: this compound, benzaldehyde (B42025), zinc chloride (ZnCl₂), diethyl ether.

-

Procedure:

-